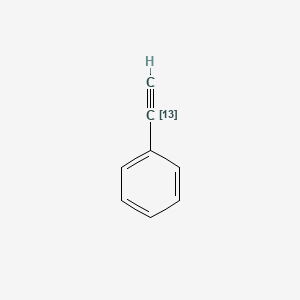

Ethynylbenzene-13C

Description

Structure

3D Structure

Propriétés

IUPAC Name |

(113C)ethynylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6/c1-2-8-6-4-3-5-7-8/h1,3-7H/i2+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEXCJVNBTNXOEH-VQEHIDDOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#[13C]C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30745694 | |

| Record name | (1-~13~C)Ethynylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30745694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23351-79-3 | |

| Record name | Ethynyl-1-13Cbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23351-79-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1-~13~C)Ethynylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30745694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 23351-79-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Ethynylbenzene 13c

General Principles of Site-Specific ¹³C Isotopic Incorporation

Site-specific isotopic labeling involves introducing an isotope, such as ¹³C, into a molecule at a predetermined atomic position. This precision is essential for tracking the molecule's fate in complex systems or for elucidating reaction mechanisms. Conventional isotopic analysis often measures the bulk isotope ratio, but site-specific measurements provide more detailed information, especially when multiple carbon atoms are present in a molecule nih.govusgs.govcaltech.edu. The ¹³C isotope, being a stable isotope with a natural abundance of approximately 1.1%, can be incorporated using ¹³C-enriched precursors or through reactions that selectively introduce the labeled carbon atom ias.ac.in. The goal is to achieve high isotopic enrichment (e.g., >99 atom % ¹³C) at the target site sigmaaldrich.comcalpaclab.com.

Chemical Synthesis Approaches for Ethynylbenzene-13C

The synthesis of this compound typically involves constructing the ethynylbenzene framework while incorporating a ¹³C-labeled building block. Several chemical strategies are employed:

Sonogashira Coupling: This palladium- and copper-catalyzed cross-coupling reaction between terminal alkynes and aryl or vinyl halides is a cornerstone for C(sp²)-C(sp) bond formation researchgate.netlibretexts.org. By employing a ¹³C-labeled terminal alkyne or aryl halide, this compound can be synthesized. For instance, coupling a phenyl halide with a ¹³C-labeled acetylene (B1199291) equivalent or coupling a ¹³C-labeled phenyl halide with acetylene can yield the desired product researchgate.netlibretexts.orgacs.orgacs.orgsemanticscholar.orgharvard.edu.

Corey-Fuchs Reaction: This method converts aldehydes into terminal alkynes via a dibromo-methylene intermediate, which is subsequently treated with a strong base acs.org. If a ¹³C-labeled aldehyde or a ¹³C-labeled carbon source for the alkyne moiety is used, this compound can be accessed.

Dehydrohalogenation: The elimination of hydrogen halides from vicinal dihalides or geminal dihalides is a classical route to alkynes google.comacs.org. Starting with a suitably halogenated precursor derived from a ¹³C-labeled styrene (B11656) or ethylbenzene (B125841) derivative allows for the synthesis of this compound.

Carboxylation/Homologation: Methods involving the reaction of carboxylic acid derivatives or related precursors with ¹³C-labeled carbon sources, such as ¹³CO or ¹³CO₂, can also be employed to introduce the ¹³C label into the alkyne moiety researchgate.netresearchgate.netacs.orgchemrxiv.orgresearchgate.net.

Strategies for Regioselective Carbon-13 Enrichment

Achieving regioselective ¹³C enrichment is paramount, particularly for applications requiring precise tracking. For this compound, the most common labeling targets the terminal alkyne carbon, often designated as the "2-position" (e.g., Phenylacetylene-2-¹³C) sigmaaldrich.comcalpaclab.com. This specific labeling can be achieved by:

Using Regioselectively Labeled Precursors: Synthesizing or purchasing starting materials where the ¹³C label is already positioned at the carbon atom destined to become the terminal alkyne carbon. For example, using ¹³C-labeled acetylene or a ¹³C-labeled one-carbon building block in coupling reactions.

Directed Synthesis: Employing synthetic routes where the ¹³C label is introduced in a late-stage reaction that specifically functionalizes the desired position. For instance, reactions that build the alkyne moiety from a ¹³C-labeled single carbon unit.

NMR Analysis: ¹³C NMR spectroscopy is critical for confirming the position and enrichment of the ¹³C label. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can help assign specific carbon signals, including those in the alkyne moiety rsc.orgchegg.com.

Utilization of ¹³C-Enriched Precursors in this compound Synthesis

The availability and judicious selection of ¹³C-enriched precursors are fundamental to the efficient synthesis of this compound. These precursors provide the ¹³C atom that will be incorporated into the final product.

¹³C-Labeled Acetylene Equivalents: While acetylene itself is a gas, its synthetic equivalents or precursors that can generate the ethynyl (B1212043) group with a ¹³C label are crucial. This can involve using ¹³C-labeled cyanide salts or ¹³CO in specific synthetic sequences.

¹³C-Labeled One-Carbon Building Blocks: Compounds like ¹³C-labeled carbon dioxide (¹³CO₂), carbon monoxide (¹³CO), or cyanide (e.g., K¹³CN) can serve as sources for introducing a ¹³C atom into the alkyne moiety through various carbonylation or carboxylation reactions acs.orgchemrxiv.orgresearchgate.net.

¹³C-Labeled Alkyl/Aryl Halides or Boronates: In Sonogashira coupling or related cross-coupling reactions, a ¹³C-labeled aryl halide (e.g., ¹³C-iodobenzene) or a ¹³C-labeled alkyne (e.g., ¹³C-acetylene or its synthetic equivalent) can be used.

¹³C-Labeled Carboxylic Acids/Esters: Methods involving the conversion of carboxylic acid derivatives into alkynes can utilize ¹³C-labeled carboxylic acids or esters, or ¹³C-labeled gem-diborylmethanes as precursors researchgate.netresearchgate.net.

Table 1: Common ¹³C-Enriched Precursors for Alkyne Synthesis

| Precursor Type | Example | Application in Alkyne Synthesis | References |

| ¹³C-Labeled Carbon Monoxide/Dioxide | ¹³CO, ¹³CO₂ | Carbonylation reactions, incorporation into carboxylates that are then converted to alkynes. | acs.orgchemrxiv.orgresearchgate.net |

| ¹³C-Labeled Cyanides | K¹³CN | Source for introducing a ¹³C atom into alkyne precursors via nitrile chemistry. | nih.gov |

| ¹³C-Labeled Acetylene Equivalents | ¹³C₂H₂ (gas), ¹³C-labeled terminal alkynes | Direct coupling in Sonogashira reactions or other alkyne-forming transformations. | sigmaaldrich.comcalpaclab.comresearchgate.net |

| ¹³C-Labeled Organoboranes | ¹³C-labeled gem-diborylmethane | Modular synthesis of alkynes by coupling with carboxylic esters. | researchgate.netresearchgate.net |

| ¹³C-Labeled Carboxylic Esters | ¹³C-labeled acetate (B1210297) esters | Modular synthesis of alkynes by coupling with gem-diborylalkanes. | researchgate.netresearchgate.net |

| ¹³C-Labeled Alkyl/Aryl Halides | ¹³C-iodobenzene | Cross-coupling reactions (e.g., Sonogashira) with terminal alkynes. | researchgate.netlibretexts.org |

Advanced Synthetic Strategies for this compound Derivatives

Beyond basic synthetic routes, advanced methodologies offer greater control, efficiency, and the ability to synthesize more complex ¹³C-labeled ethynylbenzene derivatives.

Transition-Metal Catalyzed Functionalization Routes for ¹³C-Labeled Alkynes

Transition metals play a pivotal role in modern organic synthesis, enabling sophisticated transformations of alkynes, including the incorporation of isotopic labels.

Palladium-Catalyzed Cross-Couplings: The Sonogashira coupling, as mentioned, is a prime example researchgate.netlibretexts.org. Variations include copper-free Sonogashira couplings semanticscholar.org and carbonylative Sonogashira couplings, which introduce a carbonyl group alongside the alkyne, potentially using ¹³CO for labeling acs.orgacs.orgacs.orgresearchgate.netacs.org. Palladium catalysis is also central to the synthesis of functionalized alkynes from aryl halides and silylated alkynes, where TMS groups can be removed to reveal the terminal alkyne harvard.edu.

Rhodium and Ruthenium Catalysis: Rhodium complexes have been utilized in the controlled polymerization of phenylacetylenes, with ¹³C-labeling experiments being key to mechanistic elucidation cmu.edu. Ruthenium catalysis has been explored for the synthesis of terminal alkynes from alkenes via dehydrogenative hydrosilylation followed by oxidative dehydrogenation, a process amenable to ¹³C labeling if ¹³C-containing reagents are used acs.org.

Copper Catalysis: Copper is often used as a co-catalyst in Sonogashira couplings libretexts.org and in Glaser couplings for alkyne dimerization researchgate.net. Its role in facilitating C-C bond formation with alkynes is well-established.

Other Transition Metals: Iridium catalysts have been employed in the germylative coupling of terminal alkynes, a reaction that can be adapted for isotopic labeling rsc.org.

Table 2: Key Transition-Metal Catalyzed Reactions for ¹³C-Alkyne Synthesis

| Reaction Type | Metal Catalyst(s) | ¹³C Incorporation Strategy | Product Type (Example) | References |

| Sonogashira Coupling | Pd, Cu | Using ¹³C-labeled terminal alkyne or aryl halide. | Arylalkynes (e.g., this compound) | researchgate.netlibretexts.orgacs.orgacs.orgsemanticscholar.org |

| Carbonylative Sonogashira Coupling | Pd | Using ¹³CO as the carbon source; coupling with ¹³C-labeled alkyne/halide. | Alkynones, Indenones | acs.orgacs.orgacs.orgresearchgate.netacs.org |

| Coupling of Carboxylic Esters/Boranes | Pd | Using ¹³C-labeled carboxylic esters or gem-diborylmethanes. | Internal/Terminal Alkynes | researchgate.netresearchgate.net |

| Alkyne Synthesis from Alkenes | Ru | Using ¹³C-containing reagents in the dehydrogenative hydrosilylation/oxidative dehydrogenation sequence. | Terminal Alkynes | acs.org |

| Germylative Coupling of Terminal Alkynes | Ir | Using ¹³C-labeled alkynes or germanes. | Organogermanium-alkyne conjugates | rsc.org |

| Alkyne Carboxylation | Ag, Cu | Using ¹³CO₂ as the carboxylative agent. | Propiolic acids | organic-chemistry.org |

Enantioselective and Diastereoselective Labeling Techniques

While Ethynylbenzene itself is achiral, the principles of enantioselective and diastereoselective labeling are highly relevant for synthesizing chiral derivatives of ethynylbenzene or for understanding stereochemical outcomes in reactions involving labeled alkynes.

Chiral Catalysis for Stereoselective Synthesis: The use of chiral transition metal catalysts or organocatalysts can control the stereochemistry of reactions involving alkynes. For example, enantioselective reductive couplings of alkynes with carbonyl compounds or imines can yield chiral allylic alcohols or amines nih.govbohrium.com. If ¹³C-labeled alkynes are used in such reactions, the resulting products will be stereochemically defined and isotopically labeled.

Enantioselective Carbon Isotope Exchange: Emerging methods are exploring enantioselective carbon isotope exchange reactions, where a chiral mediator facilitates the exchange of a carbon isotope (like ¹³C) at a stereogenic center, potentially leading to enantiomerically enriched labeled molecules chemrxiv.org.

Stereospecific Synthesis from Chiral Precursors: Synthesizing this compound derivatives from chiral precursors can preserve or transfer stereochemical information. For instance, chiral α-substituted esters can be converted to chiral propargyl compounds without racemization using specific alkyne synthesis methods researchgate.net.

Compound Name Table

Ethynylbenzene

this compound

Phenylacetylene-2-13C

Acetylene

Styrene

Ethylbenzene

Aryl halides

Terminal alkynes

Alkenes

Carboxylic esters

Gem-diborylalkanes

¹³C-labeled gem-diborylmethane

¹³C-labeled carboxylic esters

¹³C-labeled acetylene

¹³C-labeled carbon monoxide (¹³CO)

¹³C-labeled carbon dioxide (¹³CO₂)

¹³C-labeled cyanide

¹³C-labeled iodobenzene

Alkyne-azide cycloadditions

Propargyl alcohols

Propargyl compounds

Allylic alcohols

Allylic amines

Aryl boronic acids

Perfluoroalkyl-substituted enones

Indolin-2-ones

Alkynones

Furanones

Alkynyl carboxylic acids

Aryl diazonium salts

Aryl triflates

Aryl triazenes

1,3-Enynes

1,3-Diynes

Organoboron reagents

Organozinc nucleophiles

Chloroynamides

Ynamides

N-tosylhydrazones

Trialkylsilylethynes

N-fluoro-N-alkylsulfonamides (NFASs)

Alkynyltrimethoxysilanes

2-alkynyl-2-arylethylamines

Dibromoolefinic precursor

Lithium acetylide

Diethynylbenzene

1,3-Diethynylbenzene

2,5-Diethynylthiophene

1,3-Diethynyltetrafluorobenzene

1,4-Diethynyltetrafluorobenzene

2-Ethynylthiazole

2,4-Diethynylthiazole

2,7-Diethynylnaphthalene

Hexakis((trimethylsilyl)ethynyl)benzene

Tetraethynylthiophene

Polyethynyl aromatics

Polyacetylenes

Polymers

Oligonucleotides

DNA phosphoramidites

6-13C-pyrimidine

8-13C-purine

Polypurine tract DNA/RNA hybrid duplex

mini-cTAR DNA

G-quadruplex

Holliday junction mimic

Indenones

Flavones

Benzaldehydes

4-Nitro-1-ethynylbenzene

Propargyl alcohol derivative

Tetrahydropyranyl ether

Dibenzoazacyclooctyne

Azides

Triazoles

Epoxides

Indoles

Dihaloalkanes

Alkenylamines

α,α-Diaryl ketones

Chiral phosphoric acid (CPA)

Benzoquinone

1,2,2-triarylethanone

N-heterocyclic carbene

Halogenated precursors

Organogermanium compounds

Iodotrimethylgermane

Silylacetylene

(Trimethylsilyl)acetylene (TMSA)

(Trimethylsilyl)ethynyl-substituted aromatics

Hexakis((trimethylsilyl)ethynyl)benzene

Tetraethynylthiophene

Tetrakis((trimethylsilyl)ethynyl)thiophene

2,5-bis((trimethylsilyl)ethynyl)-3,4-bis(3-hydroxy-3-methyl-1-butynyl)thiophene

2,5-bis(4-(2-thienyl)butadiynyl)-3,4-bis(3-hydroxy-3-methyl-1-butynyl)thiophene

2,5-bis(4-(2-thienyl)butadiynyl)-3,4-diethynylthiophene

Divinylbenzene

Diethylbenzene

Diethynylbenzene monomers

Carbocycles

Heterocycles

Natural products

Tetrahydroisoquinolines

Acrylaldehyde

C1-alkenyl tetrahydroisoquinolines

Dihydroquinoline derivatives

Ubiquitin

Peptidyl-prolyl cis–trans isomerase B

3-13C-pyruvate

2-13C-methyl-acetolactate

Valine

Leucine

Alanine

(Radio)labeled α-amino acids

Telotristat

Arylbipyridylpalladium complexes

Polystyrene resin

o-iodobenzylalcohol

Lactone tag

Non-natural amino acid

Estradiol-based conjugate

Propiolic acids

Cyanogen iodide (ICN)

Alkynyl cyanides

Grignard nucleophiles

Organozinc nucleophiles

Chloroynamides

Ynamides

N-fluoro-N-alkylsulfonamides (NFASs)

Alkynyltrimethoxysilanes

2-alkynyl-2-arylethylamines

Dibromoolefinic precursor

Lithium acetylide

Trialkylsilylethynes

N-tosylhydrazones

Carbenoid Fritsch-Buttenberg-Wiechell (FBW) rearrangement

Diynes

Triynes

Alkenes

Alkynes

Dienes

Dibenzoazacyclooctyne

Enantiomerically enriched epoxides

Chiral (salen)chromium(III)N₃ complexes

Norpseudoephedrine

Indoles

Tritiated pindolol (B1678383)

Organogermanium compounds

Iodotrimethylgermane

Silylacetylene

(Trimethylsilyl)acetylene (TMSA)

Challenges and Innovations in Scalable Production of this compound

The synthesis of isotopically labeled compounds, such as this compound, is crucial for various research applications, including mechanistic studies, metabolic tracing, and as internal standards in analytical techniques. While laboratory-scale syntheses are well-established for many compounds, scaling these processes to produce larger quantities presents unique challenges. Achieving efficient, cost-effective, and reproducible production of this compound at an industrial or pilot scale requires careful consideration of synthetic routes, precursor availability, reaction conditions, and purification strategies.

Established Synthetic Routes and Scalability Considerations

Several synthetic methodologies can be employed for the preparation of phenylacetylene derivatives, which can then be adapted for the introduction of a Carbon-13 isotope. The Corey-Fuchs reaction, a well-known method for converting aldehydes to terminal alkynes via a dibromo-vinyl intermediate, has been a foundational technique acs.orgresearchgate.net. While effective in the laboratory, scaling this reaction requires optimization to manage reagents, reaction times, and purification. Other methods, such as Sonogashira coupling, are also employed for alkyne synthesis, typically involving palladium catalysis to couple terminal alkynes with aryl halides researchgate.net.

For the specific introduction of the ¹³C label into ethynylbenzene, the source of the ¹³C isotope is paramount. Methods starting from elemental ¹³C carbon, which can be converted to calcium carbide (Ca¹³C₂), offer a versatile route for ¹³C₂ labeling of acetylene, a direct precursor to ethynylbenzene . The synthesis of ¹³C-labeled benzaldehydes or other phenyl-containing precursors can also serve as starting points for labeled ethynylbenzene derivatives acs.orgresearchgate.netchemrxiv.org.

Challenges in Scaling Up this compound Production

Scaling up the synthesis of this compound involves several inherent challenges common to both isotopic labeling and fine chemical production:

Cost and Availability of ¹³C Precursors: Isotopically enriched starting materials, such as ¹³C-labeled elemental carbon or specific ¹³C-labeled organic precursors, are significantly more expensive than their natural abundance counterparts. Ensuring a reliable and cost-effective supply chain for these materials is critical for scalable production ananikovlab.ru.

Purification and Isolation: Isolating and purifying this compound to the required isotopic and chemical purity can be challenging. Chromatographic methods, common in labs, may not be economically feasible or efficient for large-scale operations, necessitating the development of alternative purification techniques huarenscience.com.

Process Control and Reproducibility: Ensuring consistent reaction conditions across larger batches is vital for reproducibility. Precise control over temperature, pressure, and reagent stoichiometry is essential to guarantee product quality and yield huarenscience.com.

Handling of Reagents and Intermediates: Some synthetic routes may involve hazardous or unstable intermediates or reagents, requiring specialized equipment and stringent safety protocols for large-scale handling beilstein-journals.org.

Innovations in Scalable Production

To address these challenges, several technological innovations have emerged, enhancing the scalability of organic synthesis, including that of isotopically labeled compounds:

Continuous-Flow (CF) Chemistry: CF reactors offer significant advantages for scale-up by providing superior control over reaction parameters, improved heat and mass transfer, and enhanced safety, particularly when handling hazardous reagents or unstable intermediates. The scalability of CF processes is directly related to the reactor volume and flow rate, allowing for predictable production increases beilstein-journals.org.

Flow Photochemistry: Photochemical reactions can be challenging to scale due to issues with light penetration in large batch reactors. Flow photochemistry overcomes this by using narrow channels, ensuring efficient light exposure for all reaction components, thereby enabling gram-scale syntheses nih.govnih.gov.

Optimized Corey-Fuchs Approach: Modifications to the Corey-Fuchs reaction, such as using specific reagent combinations (e.g., P(OCH₃)₃/CBr₄ in toluene), have demonstrated successful scale-up to kilogram quantities for substituted ethynylbenzene derivatives, indicating its potential for this compound production acs.orgresearchgate.net.

Mechanochemical Synthesis: Techniques like ball-milling can facilitate reactions under solvent-free or reduced-solvent conditions, offering potential benefits in terms of efficiency, waste reduction, and scalability for certain coupling reactions, including those relevant to alkyne synthesis beilstein-journals.org.

Direct Utilization of ¹³C-Enriched Feedstocks: Methods that directly convert elemental ¹³C or Ca¹³C₂ into ¹³C-labeled acetylene provide a direct and potentially scalable pathway for introducing the isotope early in the synthetic sequence .

Comparative Overview of Scalable Synthesis Approaches

The following table summarizes key synthetic approaches and their relevance to the scalable production of this compound, highlighting their advantages and challenges.

| Synthetic Method/Approach | ¹³C Precursor Source | Scalability Demonstrated/Potential | Typical Yield (Lab Scale) | Key Innovations/Advantages for Scale | Challenges for Scalable Production |

| Corey-Fuchs (Improved) | ¹³C-labeled benzaldehydes or derivatives | High (up to 100g scale) acs.orgresearchgate.net | High | Optimized conditions, process-friendly, amenable to scale-up acs.orgresearchgate.net | Cost of ¹³C-labeled precursors, handling of specific reagents (e.g., CBr₄, organolithiums) at scale. |

| Elemental ¹³C / Ca¹³C₂ Hydrolysis | Elemental ¹³C | High (industrially scalable) | N/A (direct source) | Universal ¹³C₂ labeling route, direct incorporation of isotope | Handling of acetylene gas, safety protocols for calcium carbide, potential for polymerization of acetylene. |

| Continuous-Flow (CF) Chemistry (General Alkyne Synthesis) | Various (e.g., azides, alkynes) | High (gram-scale production) beilstein-journals.org | Very High (e.g., 98%) beilstein-journals.org | Enhanced safety, precise control, efficient mixing, predictable scalability beilstein-journals.org | Applicability depends on the specific reaction mechanism; may require adaptation for ethynylbenzene synthesis. |

| Flow Photochemistry (General Alkyne Synthesis) | Alcohols (as precursors) | High (gram-scale achievable) nih.govnih.gov | Good (e.g., 77%) nih.gov | Overcomes light penetration limitations of batch reactors, efficient energy delivery nih.govnih.gov | Requires specialized photochemical reactor setup, choice of appropriate photocatalyst and light source, precursor selection for ethynylbenzene. |

| Mechanochemical Synthesis (e.g., Sonogashira Coupling) | Aryl halides, terminal alkynes | Moderate to High potential | Good to Excellent | Solvent-free or reduced-solvent conditions, potential for simplified work-up beilstein-journals.org | Requires specialized milling equipment, optimization of grinding parameters, catalyst efficiency at scale. |

| Multi-step Synthesis from ¹³C-labeled precursors | Methyl-¹³C iodide, ¹³C-labeled methanol, ¹³CO₂ | Variable (depends on route) | Variable (e.g., 24% overall) cdnsciencepub.com | Allows for specific labeling patterns | Can involve multiple steps, leading to lower overall yields, purification challenges at each step, potential for isotopic scrambling or loss cdnsciencepub.comacs.org. |

Compound List

this compound

Phenylacetylene

Acetylene-13C2

Calcium Carbide (Ca¹³C₂)

Benzaldehyde derivatives

Spectroscopic Characterization and Elucidation Using Ethynylbenzene 13c

Advanced ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy of Ethynylbenzene-¹³C

Advanced ¹³C NMR spectroscopy is a cornerstone for the structural elucidation of Ethynylbenzene-¹³C. The presence of the ¹³C isotope allows for a range of experiments that reveal detailed information about the carbon skeleton and its electronic environment.

Site-Specific ¹³C NMR Assignments and Spectral Analysis

The ¹³C NMR spectrum of ethynylbenzene can be unambiguously assigned through the use of isotopic labeling and advanced pulse sequences. In a standard proton-decoupled ¹³C NMR spectrum, each unique carbon atom in the molecule produces a distinct signal. For ethynylbenzene, this results in signals for the two acetylenic carbons and the four distinct carbons of the phenyl group (ipso, ortho, meta, and para). docbrown.info The chemical shifts of these carbons provide direct information about their local electronic environments. docbrown.info

Distortionless Enhancement by Polarization Transfer (DEPT) is a valuable technique for differentiating between CH, CH₂, and CH₃ groups. pressbooks.pubnanalysis.com A DEPT experiment on Ethynylbenzene-¹³C would confirm the presence of CH groups in the aromatic ring and the terminal alkyne, while the ipso-carbon would be absent in certain DEPT spectra, aiding in its identification. pressbooks.pubnanalysis.com Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Coherence (HMBC), can be employed to correlate carbon atoms with their directly attached or long-range coupled protons, further solidifying the spectral assignments. acenet.edu

Table 1: Representative ¹³C NMR Chemical Shifts for Ethynylbenzene

| Carbon Position | Chemical Shift (ppm) |

| Acetylenic Cα (C≡CH) | ~83 |

| Acetylenic Cβ (C≡C H) | ~77 |

| Ipso-C | ~122 |

| Ortho-C | ~132 |

| Meta-C | ~129 |

| Para-C | ~128 |

Note: Chemical shifts are approximate and can vary based on solvent and other experimental conditions. The provided values are for illustrative purposes.

Investigation of Chemical Shifts and Coupling Constants in Ethynylbenzene-¹³C

The chemical shifts in the ¹³C NMR spectrum of Ethynylbenzene-¹³C are influenced by the electronic effects of the ethynyl (B1212043) substituent. The triple bond's anisotropy affects the shielding of the aromatic carbons. Substituent Chemical Shift (SCS) effects can be studied by comparing the chemical shifts of substituted ethynylbenzenes to that of benzene, providing insight into the electronic interactions between the substituent and the aromatic ring. tandfonline.com

The presence of adjacent ¹³C nuclei in labeled molecules allows for the measurement of ¹³C-¹³C coupling constants (JCC). These coupling constants provide valuable information about the bonding and hybridization between the coupled carbons. nih.gov For instance, the one-bond coupling constant between the two acetylenic carbons (¹JCαCβ) is indicative of the s-character of the C-C bond. Similarly, couplings between the acetylenic carbons and the ipso-carbon of the phenyl ring reveal details about the connectivity and electronic structure of the molecule. nih.gov

Solid-State ¹³C NMR Applications for Ethynylbenzene-¹³C Systems

Solid-state ¹³C NMR (ssNMR) spectroscopy provides insights into the structure and dynamics of Ethynylbenzene-¹³C in the solid phase. Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) are used to enhance the signal of the low-abundant ¹³C nuclei and to average out anisotropic interactions, resulting in higher resolution spectra. psu.edu

ssNMR is particularly useful for studying ethynylbenzene derivatives in polymeric systems or when adsorbed onto surfaces. For example, the cure reactions of phenylethynyl end-capped polyimides have been investigated using ¹³C-labeled compounds, providing information on the chemical changes occurring during polymerization. acs.org Furthermore, ssNMR can be used to study the interactions of ethynylbenzene with catalytic surfaces, revealing details about the adsorption geometry and bonding. rsc.org The comparison between solid-state and solution-state NMR spectra can confirm if the molecular structure is preserved across different phases. psu.edu

Polarization Transfer Techniques for Enhanced ¹³C NMR Sensitivity

The low natural abundance and smaller gyromagnetic ratio of ¹³C result in inherently lower sensitivity compared to ¹H NMR. Polarization transfer techniques are crucial for overcoming this limitation. nih.gov These methods transfer the higher polarization of protons to the ¹³C nuclei, significantly boosting the signal intensity.

The Insensitive Nuclei Enhanced by Polarization Transfer (INEPT) sequence is a foundational polarization transfer technique. northwestern.edu It manipulates nuclear spins to transfer magnetization from protons to ¹³C nuclei, resulting in a substantial sensitivity gain. nanalysis.com The refocused INEPT sequence further refines this by producing in-phase signals, which allows for proton decoupling and results in simpler spectra with enhanced sensitivity. lorieau.com

DEPT (Distortionless Enhancement by Polarization Transfer) is another widely used technique that not only enhances the signal but also provides information about the number of protons attached to each carbon. pressbooks.pubnanalysis.com By running a series of DEPT experiments (DEPT-45, DEPT-90, and DEPT-135), one can distinguish between CH, CH₂, and CH₃ groups, which is invaluable for spectral assignment. jeol.com

Mass Spectrometry (MS) Applications for Ethynylbenzene-¹³C Tracer Studies

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. When used with isotopically labeled compounds like Ethynylbenzene-¹³C, it becomes a crucial tool for tracer studies. nih.govresearchgate.net

Isotope Ratio Mass Spectrometry (IRMS) for Carbon Isotopic Signatures

Isotope Ratio Mass Spectrometry (IRMS) is a specialized form of mass spectrometry that measures the ratio of stable isotopes with very high precision. oiv.int In the context of Ethynylbenzene-¹³C, IRMS is used to determine the ¹³C/¹²C ratio. nih.govresearchgate.net This is particularly useful in tracer studies where Ethynylbenzene-¹³C is introduced into a system to follow its metabolic or chemical fate.

The sample is typically combusted to convert the organic carbon into CO₂ gas. The IRMS then measures the ratio of ¹³CO₂ to ¹²CO₂, providing a precise measurement of the ¹³C enrichment. researchgate.net Techniques like Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) or Liquid Chromatography-Isotope Ratio Mass Spectrometry (LC-IRMS) allow for the separation of complex mixtures before isotopic analysis, enabling the determination of the carbon isotopic signature of specific compounds within the mixture. researchgate.netfmach.it This allows researchers to track the incorporation of the ¹³C label from ethynylbenzene into various products, providing detailed insights into reaction mechanisms and metabolic pathways. researchgate.net

Vibrational Spectroscopy (Infrared and Raman) of Ethynylbenzene-13C Derivatives

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the structural elucidation of molecules by probing their characteristic vibrational modes. In the context of ethynylbenzene derivatives, the strategic incorporation of a carbon-13 (¹³C) isotope, particularly at the ethynyl group, provides a nuanced and highly specific method for assigning and understanding these vibrations. The isotopic substitution of ¹²C with the heavier ¹³C atom induces a predictable shift in vibrational frequencies, offering a definitive marker for tracking the behavior of the alkyne moiety in various chemical environments and interactions.

The fundamental principle behind this technique lies in the relationship between vibrational frequency, atomic mass, and bond strength, as described by Hooke's Law for a simple harmonic oscillator. The frequency of a vibration is inversely proportional to the square root of the reduced mass of the atoms involved. By increasing the mass of a carbon atom from 12 to 13 amu, the reduced mass of the corresponding bond (e.g., C≡C or ≡C-H) increases, resulting in a discernible decrease, or "redshift," in its characteristic vibrational frequency. This isotopic shift is most pronounced for vibrational modes that heavily involve the motion of the substituted atom.

Research Findings from Infrared and Raman Analyses

Experimental and computational studies on phenylacetylene (B144264) and its isotopologues provide a clear framework for understanding the effects of ¹³C substitution. While extensive experimental data on a wide range of Ethynylbenzene-¹³C derivatives is not broadly published, the principles are well-established through studies on analogous molecules, such as deuterated phenylacetylene, and validated by computational chemistry.

Key vibrational modes for ethynylbenzene include the ≡C-H stretch, the C≡C triple bond stretch, and various phenyl ring modes. pressbooks.pub

C≡C Stretching Vibration: The stretching of the carbon-carbon triple bond is a particularly informative vibration. In standard ethynylbenzene (phenylacetylene), this mode gives rise to a sharp, medium-intensity band in the Raman spectrum and a variable-intensity band in the IR spectrum, typically located in the 2100-2160 cm⁻¹ region. uva.nlacs.org Upon substitution of one of the carbons in the triple bond with ¹³C (i.e., phenyl-C≡¹³CH or phenyl-¹³C≡CH), this frequency is expected to shift to a lower wavenumber. The magnitude of this shift is predictable through computational models and provides a clear diagnostic marker for the alkyne group. Studies on related ¹³C-labeled cycloalkynes have shown excellent agreement between experimentally observed and computationally derived isotopic shifts, confirming the reliability of this method. rsc.org

≡C-H Stretching Vibration: The terminal alkyne C-H stretch is another highly characteristic absorption, appearing as a sharp and strong band around 3300 cm⁻¹ in the IR spectrum. pressbooks.pub While the primary effect of ¹³C substitution at the acetylenic carbon is on the C≡C bond itself, secondary, smaller shifts can also be observed in the ≡C-H stretch as the vibrational modes are often coupled.

Bending and Ring Modes: Phenylacetylene and its derivatives exhibit numerous other vibrations, including in-plane and out-of-plane C-H bending modes and phenyl ring deformations, which appear in the fingerprint region of the spectrum (< 1600 cm⁻¹). libretexts.orgaip.org Isotopic labeling at the ethynyl group primarily affects the modes involving the alkyne substituent, such as C≡C-H bending vibrations. For example, detailed studies on deuterated phenylacetylene (substituting ¹H with ²H) show significant isotopic shifts and intensity changes for modes involving the acetylenic hydrogen, particularly in the 400-900 cm⁻¹ range. uva.nlresearchgate.net By analogy, ¹³C labeling would be expected to similarly perturb the frequencies of vibrational modes coupled to the alkyne backbone.

The table below summarizes the characteristic vibrational frequencies for Phenylacetylene and the anticipated effects of ¹³C substitution at an ethynyl carbon. The experimental frequencies are provided for the unlabeled compound, while the shifts for the ¹³C-labeled analogue are based on established spectroscopic principles and computational predictions.

Interactive Table: Vibrational Frequencies of Phenylacetylene and Predicted Isotopic Shifts for Ethynylbenzene-¹³C

| Vibrational Mode | Typical Wavenumber (cm⁻¹) for Phenylacetylene | Predicted Effect of ¹³C Substitution at Ethynyl Group | Primary Spectroscopic Method |

| ≡C-H Stretch | ~3300 pressbooks.pub | Minor downshift | IR |

| C≡C Stretch | 2100 - 2160 uva.nlacs.org | Significant downshift | Raman, IR |

| Aromatic C=C Stretches | 1450 - 1600 pressbooks.pub | Negligible to minor shift | Raman, IR |

| Ring Breathing Mode | ~1000 acs.org | Negligible shift | Raman |

| C-H Out-of-Plane Bending | ~750 (monosubstituted ring) pressbooks.pub | Negligible shift | IR |

| Acetylene (B1199291) Bending Modes | 400 - 900 uva.nl | Moderate downshift | IR |

This targeted isotopic labeling allows for the unambiguous assignment of complex spectra. By observing the predictable redshift of specific bands, researchers can confirm the identity and structural integrity of Ethynylbenzene-¹³C derivatives and study the electronic and steric influences of the alkyne group without ambiguity from other parts of the molecule.

Mechanistic Investigations Using Ethynylbenzene 13c

Kinetic Isotope Effects (KIEs) in Reactions Involving Ethynylbenzene-13C

Kinetic Isotope Effects (KIEs) are a powerful tool in physical organic chemistry, quantifying the change in reaction rate when an atom is substituted with one of its isotopes. For this compound, the incorporation of the Carbon-13 isotope allows for the precise measurement of reaction rates involving the labeled carbon atom. This technique is instrumental in deciphering reaction mechanisms by providing direct evidence about the rate-determining step and the nature of the transition state.

Primary KIEs arise when the isotopically labeled atom is directly involved in the bond-breaking or bond-forming step of the rate-determining step. A significant primary 13C KIE observed with this compound would indicate that the carbon atom bearing the 13C isotope is directly participating in the transition state. Conversely, secondary KIEs occur when the labeled atom is not directly involved in bond breaking or formation but is adjacent to the reaction center. These secondary KIEs can still provide valuable mechanistic information by reflecting changes in hybridization or bonding in the vicinity of the reaction site wikipedia.org. For this compound, both primary and secondary 13C KIEs can be utilized to elucidate complex reaction pathways, such as those found in cycloadditions or substitution reactions harvard.edunih.gov.

A critical application of KIEs is in distinguishing between concerted and stepwise reaction mechanisms. In a concerted mechanism, bond breaking and bond formation occur simultaneously in a single step, leading to a specific transition state. In contrast, a stepwise mechanism involves the formation of one or more intermediates before the final products are formed. By analyzing the magnitude of 13C KIEs in this compound, researchers can infer the nature of the transition state. For instance, larger KIEs are often associated with transition states where significant bond changes occur at the labeled atom, potentially helping to differentiate between mechanisms where the labeled carbon is directly involved in bond cleavage/formation in a single step versus a multi-step process with intermediates harvard.edunih.gov. Studies on nucleophilic aromatic substitutions (SNAr), for example, have used 13C KIEs to suggest concerted pathways, challenging traditional stepwise Meisenheimer complex models harvard.edu.

The temperature dependence of KIEs provides further depth to mechanistic investigations. As temperature changes, the contribution of quantum mechanical tunneling to the reaction rate can vary, significantly affecting the observed KIE. By studying how 13C KIEs of this compound change with temperature, researchers can gain insights into the transition state's structure and the potential role of tunneling. This analysis can help refine mechanistic models, particularly in reactions where subtle differences in activation energy or tunneling probabilities are critical for determining the reaction pathway researchgate.net.

Tracing Carbon Atom Transformations in Chemical Reactions with this compound

The use of isotopically labeled compounds like this compound extends beyond KIE studies to directly trace the fate of specific carbon atoms throughout a chemical transformation. This isotopic labeling acts as a molecular tag, allowing chemists to follow the journey of carbon atoms as they are rearranged, form new bonds, or are eliminated during a reaction.

This compound is particularly valuable for elucidating complex carbon-carbon bond formation and cleavage processes. By tracking the position of the 13C label in the reaction products, chemists can map out the sequence of bond-making and bond-breaking events. For example, in reactions involving the assembly of larger molecules from smaller precursors, the 13C label can confirm which fragments are incorporated and how they are connected. Similarly, in reactions where C-C bonds are cleaved, isotopic tracing can identify which specific bond is broken and what happens to the resulting fragments harvard.educhalmers.se. This approach is crucial for understanding reaction mechanisms in areas such as organic synthesis, catalysis, and materials science, where the precise control and understanding of C-C bond transformations are vital nih.gov.

Polymerization Research Involving Ethynylbenzene 13c

Elucidation of Polymerization Mechanisms with 13C-Labeled Ethynylbenzene Monomers

The use of 13C-labeled ethynylbenzene is instrumental in unraveling the intricate mechanisms governing the polymerization of alkynes. By tracking the labeled atoms, scientists can gain insights into how monomers are incorporated into the growing polymer chain and how the process is influenced by catalysts and reaction conditions.

Characterization of Chain Growth and Termination Pathways

The precise tracking of monomer incorporation and the identification of chain termination events are critical for understanding polymerization kinetics and mechanisms. Studies employing ethynylbenzene-13C allow for the direct observation of how polymer chains elongate and what processes lead to their cessation. For instance, the use of 13C-labeled phenylacetylene (B144264) in conjunction with specific catalysts has provided evidence for different insertion mechanisms, such as 2,1-insertion, which leads to stereoregular poly(phenylacetylene) with a cis-transoidal backbone cmu.edu. By analyzing the 13C NMR spectra of polymers synthesized with doubly 13C-labeled ethynylbenzene, researchers can determine whether the labels are separated by single or double bonds, offering direct evidence for proposed mechanistic steps acs.orgdtic.mil. This isotopic labeling is essential for distinguishing between various proposed pathways, such as olefin metathesis versus insertion mechanisms in molybdenum- and titanium-initiated polymerizations acs.orgdtic.mil.

Influence of Transition-Metal Catalysts on Polymerization Mechanisms (e.g., Rhodium, Molybdenum, Titanium, Copper)

Transition metal catalysts are central to the polymerization of alkynes like ethynylbenzene, dictating the reaction's rate, selectivity, and the microstructure of the resulting polymer. The use of 13C-labeled ethynylbenzene enables a deeper understanding of how specific catalysts, such as those based on rhodium, molybdenum, titanium, and copper, influence these processes.

Rhodium Catalysts: Rhodium catalysts are known to promote the stereospecific living polymerization of phenylacetylene, often proceeding via a 2,1-insertion mechanism. The 13C NMR analysis of polymers synthesized with 13C-labeled ethynylbenzene has confirmed the stereoregular cis-transoidal backbone structure formed under these conditions cmu.edu. Studies have also indicated that active rhodium(I) complexes bearing a growing polymer chain can be isolated, which then initiate further polymerization, highlighting the controlled nature of these systems cmu.edu.

Molybdenum and Titanium Catalysts: Molybdenum catalysts, particularly those derived from MoCl5, have been investigated for phenylacetylene polymerization. The mechanism can differ significantly depending on the co-catalyst. For example, when MoCl5 is paired with tetraphenyltin, 13C NMR studies of doubly labeled ethynylbenzene suggest that the labels are separated by a single bond, consistent with an olefin metathesis-like mechanism acs.orgdtic.mil. In contrast, titanium catalysts, such as titanium tetrabutoxide with triethylaluminum, lead to label separation by a double bond, indicative of an insertion mechanism acs.orgdtic.mil.

Copper Catalysts: Copper-based systems are also employed in alkyne polymerization, often in click chemistry approaches. While direct polymerization of ethynylbenzene with copper catalysts is less commonly detailed in the context of 13C labeling for mechanistic studies compared to Rh, Mo, or Ti, copper is known to catalyze various coupling and polymerization reactions involving alkynes rsc.orgacs.orgcdnsciencepub.comnih.gov. The 13C NMR technique remains a powerful tool for characterizing the structures formed in such copper-catalyzed transformations.

Studies on Controlled Polymerization and Molecular Weight Distribution using 13C-Labeled Species

Achieving control over polymer molecular weight and its distribution (polydispersity) is a key objective in modern polymer synthesis. 13C-labeled ethynylbenzene can be used in conjunction with controlled polymerization techniques to produce polymers with well-defined architectures. While specific examples directly using this compound for controlled polymerization and molecular weight distribution studies are not extensively detailed in the provided search snippets, the general principles apply. Controlled radical polymerization (CRP) techniques like ATRP, RAFT, and NMP are designed to minimize termination events, leading to polymers with predictable molecular weights and narrow distributions sigmaaldrich.com. Similarly, living polymerization mechanisms, often facilitated by transition metal catalysts, allow for precise control over chain growth cmu.edusigmaaldrich.com. The 13C label would serve to confirm the successful incorporation of monomers and to analyze the resulting polymer chains using techniques like NMR, which can also provide information about molecular weight distribution when coupled with other methods like GPC. Studies on hyperbranched polymers, for instance, have shown that controlling monomer addition rates and using specific core molecules can lead to polymers with controlled molecular weights and narrow polydispersities, with 13C NMR used for structural characterization researchgate.net.

Stereoregularity and Microstructure Analysis of Poly(ethynylbenzene) via 13C NMR of Labeled Polymers

The analysis of poly(phenylacetylene) (PPA) synthesized from 13C-labeled ethynylbenzene allows for detailed assignments of resonance signals. For example, studies on rhodium-catalyzed polymerization have shown that the use of a 95:5 mixture of unlabeled and 1,2-13C-labeled phenylacetylene results in poly(phenylacetylene) displaying two doublets in its 13C NMR spectrum at specific chemical shifts, with a characteristic coupling constant (J13C-13C = 72 Hz), confirming the presence of the 13C-13C bond within the polymer chain cmu.edu. This confirms the head-to-tail regioselectivity and the cis-transoidal backbone structure cmu.eduacs.org.

Furthermore, 13C NMR can distinguish between different tacticities (isotactic, syndiotactic, atactic) in polymers. While most of the provided search results focus on other monomers for detailed tacticity analysis via 13C NMR (e.g., polyacrylonitrile (B21495) scispace.com, polypropylene (B1209903) researchgate.netmdpi.com), the principles are transferable. The chemical shifts of carbons in the polymer backbone and side groups are sensitive to the stereochemical arrangement of monomer units. By synthesizing poly(ethynylbenzene) with precisely labeled monomers, researchers can assign these signals with greater confidence, enabling quantitative analysis of cis/trans content and other microstructural features that dictate the polymer's properties.

Compound List:

this compound

Ethynylbenzene

Phenylacetylene

Poly(ethynylbenzene)

Poly(phenylacetylene)

Computational and Theoretical Studies of Ethynylbenzene 13c

Quantum Chemical Calculations for Isotopic Systems

Quantum chemical methods, such as Density Functional Theory (DFT), are widely employed to investigate the electronic structure, energetics, and spectroscopic properties of molecules, including isotopically labeled compounds. These calculations are essential for understanding how the substitution of ¹²C with ¹³C affects molecular behavior.

Density Functional Theory (DFT) Applications for Molecular Structure and Reactivity of Ethynylbenzene-13C

DFT calculations provide detailed information about the molecular structure, electron distribution, and reactivity of this compound. Studies using DFT can predict bond lengths, bond angles, vibrational frequencies, and charge distributions, which are fundamental to understanding chemical interactions and reaction mechanisms. For this compound, DFT has been used to analyze the effects of ¹³C substitution on its electronic properties and potential reaction sites. For instance, studies on substituted ethynylbenzenes have explored how different substituents influence acidity and electronic interactions, providing a framework for understanding similar effects in isotopically labeled systems researchgate.net. While direct DFT studies specifically detailing the ¹³C-labeled ethynylbenzene's structure and reactivity are not extensively detailed in the provided search results, the general application of DFT to phenylacetylene (B144264) and its derivatives suggests its utility in predicting subtle changes in molecular parameters due to isotopic substitution researchgate.netias.ac.inresearchgate.netacs.orgresearchgate.netchemrxiv.orguwosh.edu. These calculations can reveal how the ¹³C nucleus might influence electron density distribution and, consequently, the molecule's reactivity in various chemical transformations.

Theoretical Modeling of Kinetic Isotope Effects

Kinetic Isotope Effects (KIEs) are powerful tools for probing reaction mechanisms, as the rate of a chemical reaction can be significantly influenced by the mass of the isotopes involved. Theoretical modeling of KIEs, often using DFT, allows researchers to calculate the theoretical KIE values for specific reaction steps and compare them with experimental data. This comparison helps validate proposed reaction mechanisms. For this compound, theoretical modeling of KIEs would involve comparing the reaction rates of the ¹²C and ¹³C isotopologues. Studies on the hydrogenation of phenylacetylene have shown that isotopic substitution can lead to significant KIEs, with DFT calculations used to understand the underlying mechanisms, such as the dissociative adsorption of H₂/D₂ tandfonline.com. While these studies may not always focus on ¹³C KIEs specifically, the principles of modeling KIEs are well-established and applicable to ¹³C substitutions in ethynylbenzene tandfonline.comsnnu.edu.cnrsc.orgdoi.org. For example, deuterium (B1214612) labeling experiments in diboration reactions of phenylacetylene have demonstrated positive KIE values, with DFT calculations supporting these findings by analyzing activation barriers for deuterated versus non-deuterated reactants rsc.org.

Simulations of Reaction Pathways and Transition States Involving this compound

Simulating reaction pathways and identifying transition states are critical for understanding how molecules transform during chemical reactions. Computational methods, particularly DFT, are extensively used to map out potential energy surfaces, locate transition states, and determine activation energies for elementary reaction steps. For this compound, such simulations would focus on reactions where the ¹³C label can serve as a tracer or where its presence influences the reaction dynamics.

Studies on the dimerization of phenylacetylene, for instance, have employed DFT to model reaction mechanisms and identify transition states leading to products like 1-phenylnaphthalene (B165152) ias.ac.in. These simulations provide detailed insights into the energy landscape of the reaction, including barrier heights and intermediate structures. While specific simulations involving this compound might not be explicitly detailed, the methodologies used for phenylacetylene are directly transferable. For example, research on the vinylation of acetone (B3395972) with phenylacetylene has involved DFT calculations to determine transition states, with a mention of ¹³C-labeled experiments researchgate.net. Furthermore, studies on the growth of polycyclic aromatic hydrocarbons (PAHs) have utilized DFT to investigate reaction networks involving phenylacetylene, including addition reactions and hydrogen elimination, which could be extended to isotopically labeled variants acs.org.

Theoretical Studies on Carbon Isotope Fractionation in Chemical Processes

Carbon isotope fractionation refers to the preferential partitioning of one carbon isotope (e.g., ¹³C) over another (¹²C) between different chemical species or phases during a chemical or physical process. Theoretical studies, often based on quantum chemical calculations, are vital for understanding the underlying causes of fractionation, such as differences in zero-point energies and vibrational frequencies between isotopologues.

Research into carbon isotope fractionation in various chemical systems, including hydrocarbons, has employed theoretical methods to calculate equilibrium fractionation factors (β-factors) osti.govacs.orgamazonaws.comspmi.ruoeno-one.eu. These calculations typically involve determining vibrational frequencies from DFT or other quantum chemical methods. While direct theoretical studies on carbon isotope fractionation specifically for this compound are not prominently featured in the provided search results, the general principles of carbon isotope fractionation in organic molecules are well-established. For instance, studies on the decarboxylation of phenylpropiolic acid in phenylacetylene have analyzed ¹³C fractionation, suggesting that theoretical models can predict these effects researchgate.net. Furthermore, theoretical studies on carbon isotope fractionation in astrochemical contexts involving acetylene (B1199291) and related species highlight the importance of these calculations for understanding isotopic signatures in chemical processes researchgate.net. The application of DFT to calculate reduced partition function ratios (β-factors) for various hydrocarbons, including alkynes and aromatics, demonstrates the capability of these methods to predict isotopic partitioning osti.govacs.orgamazonaws.com.

Advanced Applications and Future Directions in Ethynylbenzene 13c Research

Development of Novel Synthetic Routes for Complex 13C-Labeled Ethynylbenzene Architectures

The synthesis of ethynylbenzene isotopologues, such as Phenylacetylene-1-13C and Phenylacetylene-2-13C, provides fundamental building blocks for more complex molecular designs. sigmaaldrich.comsigmaaldrich.com Current research is focused on developing synthetic methodologies that allow for the precise and efficient incorporation of 13C into larger, more intricate ethynylbenzene-based structures. These advanced architectures are crucial for applications in materials science and polymer chemistry. alfa-chemistry.comunizar.es

One promising area is the use of 13C-labeled ethynylbenzene derivatives in the synthesis of conjugated polymers. unizar.es The isotopic label allows for detailed characterization of polymer structure and dynamics using techniques like solid-state NMR. Researchers are exploring multi-step synthetic pathways to create monomers that can be polymerized to yield materials with tailored electronic and optical properties. The ability to track the 13C label throughout the polymerization process provides invaluable insights into reaction mechanisms and polymer architecture.

Future efforts in this area will likely concentrate on the development of one-pot or tandem reactions that minimize synthetic steps and maximize isotopic enrichment. The goal is to create a diverse library of complex 13C-labeled ethynylbenzene derivatives that can be readily accessed by researchers in various fields.

Integration of Ethynylbenzene-13C in Multidisciplinary Research Methodologies

The versatility of the ethynyl (B1212043) group makes this compound an ideal candidate for integration into a wide range of research methodologies, particularly in the realm of chemical biology and bioconjugation. The alkyne moiety can readily participate in "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), providing a highly selective method for labeling biological molecules. acs.orgnih.govresearchgate.netrsc.org

By using 13C-labeled ethynylbenzene, researchers can introduce a stable isotopic tag onto proteins, nucleic acids, and other biomolecules. nih.gov This "bioorthogonal labeling" allows for the tracking and quantification of these molecules in complex biological systems without perturbing their natural function. acs.orgnih.gov The 13C label serves as a unique mass or NMR signature that can be detected against the natural abundance background.

The table below illustrates potential multidisciplinary applications of this compound:

| Research Area | Application of this compound | Potential Insights |

| Proteomics | Labeling of proteins via click chemistry with 13C-ethynylbenzene derivatives. | Protein localization, turnover rates, and protein-protein interactions. |

| Metabolomics | Use as a tracer to follow metabolic pathways. | Elucidation of novel metabolic routes and flux analysis. |

| Drug Development | Incorporation into drug candidates to study their mechanism of action and metabolism. | Drug target identification, pharmacokinetic profiling, and metabolite identification. |

| Materials Science | As a monomer for the synthesis of 13C-enriched polymers. alfa-chemistry.com | Understanding polymer structure, dynamics, and degradation mechanisms. |

Advancements in Spectroscopic Techniques for Enhanced Isotopic Analysis

The utility of this compound is intrinsically linked to the analytical techniques used to detect and quantify the isotopic label. Continuous advancements in spectroscopic methods are pushing the boundaries of what can be learned from 13C-labeling studies.

High-resolution mass spectrometry (MS) is a cornerstone for analyzing 13C-labeled compounds. mdpi.comacs.org Techniques like Quadrupole Time-of-Flight (QTOF) and Triple Quadrupole (QQQ) mass spectrometry offer high sensitivity and mass accuracy, enabling the precise determination of isotopic enrichment and the identification of labeled metabolites and peptides. mdpi.comacs.org Mass spectrometry imaging (MSI) combined with 13C-labeling allows for the spatial mapping of metabolic activity within tissues. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled detail regarding the specific location of the 13C label within a molecule. nih.govresearchgate.net Solid-state NMR is particularly powerful for characterizing the structure and dynamics of 13C-labeled materials, such as polymers derived from ethynylbenzene. iastate.eduresearchgate.netnih.gov Advanced NMR techniques, like 13C-13C correlation experiments, can elucidate the carbon framework of complex molecules. nih.gov

The following table summarizes key spectroscopic techniques and their application in this compound research:

| Spectroscopic Technique | Information Gained | Specific Application Example |

| High-Resolution Mass Spectrometry (HRMS) | Precise mass-to-charge ratio, isotopic distribution. mdpi.com | Quantification of 13C-labeled metabolites in a cell extract. acs.org |

| Tandem Mass Spectrometry (MS/MS) | Fragmentation patterns for structural elucidation. | Identification of labeled peptides in a proteomics experiment. |

| Mass Spectrometry Imaging (MSI) | Spatial distribution of labeled molecules in tissues. nih.gov | Mapping the uptake and metabolism of a 13C-labeled drug in a tumor. |

| Solid-State Nuclear Magnetic Resonance (ssNMR) | Carbon connectivity, molecular structure, and dynamics in solid materials. nih.gov | Characterizing the structure of a polymer synthesized from 13C-ethynylbenzene. |

| Liquid-State Nuclear Magnetic Resonance (NMR) | Precise location of the 13C label within a molecule in solution. mdpi.com | Confirming the position of the 13C label in a newly synthesized ethynylbenzene derivative. |

Expanding the Scope of Mechanistic Studies with this compound

This compound is an invaluable tool for probing reaction mechanisms. sigmaaldrich.com By selectively labeling one of the ethynyl carbons, chemists can track the fate of this specific atom throughout a chemical transformation, providing direct evidence for proposed mechanistic pathways.

A prime example is the study of the Sonogashira coupling reaction, a fundamental carbon-carbon bond-forming reaction in organic synthesis. ru.nlnih.govorganic-chemistry.orglibretexts.orgrsc.org By using 13C-labeled phenylacetylene (B144264), researchers can investigate the intricate steps of the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination. The 13C label acts as a spectroscopic handle to identify key intermediates and elucidate the role of the palladium and copper catalysts. ru.nlnih.gov

Furthermore, kinetic isotope effect (KIE) studies using this compound can provide quantitative information about the rate-determining step of a reaction. A significant KIE, where the reaction proceeds slower with the heavier 13C isotope, indicates that the bond to the labeled carbon is being broken or formed in the rate-limiting step.

Outlook for Sustainable and Cost-Effective 13C-Labeling Strategies for Ethynylbenzene Production

While the scientific benefits of this compound are clear, its widespread use is often limited by the cost and environmental impact of its synthesis. The development of sustainable and cost-effective 13C-labeling strategies is therefore a critical area of future research.

Current efforts are focused on utilizing readily available and inexpensive 13C sources, such as 13CO2. x-chemrx.com The development of catalytic systems that can efficiently incorporate 13CO2 into organic molecules would represent a significant breakthrough. x-chemrx.com Additionally, flow chemistry is emerging as a powerful technology for the synthesis of isotopically labeled compounds. x-chemrx.com Flow reactors offer precise control over reaction parameters, leading to higher yields, improved safety, and reduced waste compared to traditional batch synthesis. x-chemrx.com

Another avenue being explored is the use of biocatalysis. Enzymes could potentially be engineered to perform selective 13C-labeling reactions under mild and environmentally friendly conditions. As these sustainable and cost-effective methods mature, the accessibility and application of this compound in advanced research are expected to expand significantly.

Q & A

Q. Q1. What are the optimal synthetic routes for Ethynylbenzene-13C, and how can purity be ensured?

To synthesize this compound, methodologies like Sonogashira coupling (using 13C-labeled acetylene precursors) or dehydrohalogenation of halogenated precursors are common. Key steps include:

- Precursor selection : Use 13C-enriched starting materials (e.g., 13C-acetylene gas) to ensure isotopic integrity .

- Purification : Chromatographic techniques (HPLC, GC) coupled with mass spectrometry (MS) to verify isotopic enrichment (>98%) and remove byproducts .

- Characterization : Confirm structure via 13C NMR (distinct peaks at ~75–85 ppm for the sp-hybridized carbon) and high-resolution MS .

Q. Q2. Which analytical techniques are most reliable for quantifying isotopic enrichment in this compound?

- NMR spectroscopy : Direct quantification of 13C incorporation via integration of labeled vs. unlabeled carbon signals .

- Isotope Ratio Mass Spectrometry (IRMS) : Provides precise measurement of 13C/12C ratios, critical for tracer studies .

- Data validation : Cross-reference results with elemental analysis (EA) to ensure consistency in isotopic composition .

Table 1 : Common Analytical Techniques for this compound

| Technique | Purpose | Key Parameters |

|---|---|---|

| 13C NMR | Structural confirmation | Chemical shifts (δ 75–85 ppm for sp carbons) |

| GC-MS | Purity assessment | Retention time, m/z ratios |

| IRMS | Isotopic ratio measurement | δ13C values (vs. PDB standard) |

Advanced Research Questions

Q. Q3. How do isotopic effects (13C vs. 12C) influence the reaction kinetics of Ethynylbenzene in catalytic systems?

The kinetic isotope effect (KIE) can alter reaction rates due to differences in bond vibration energies between 13C and 12C. Methodological approaches include:

- Comparative kinetic studies : Conduct parallel reactions with Ethynylbenzene-12C and -13C under identical conditions, monitoring rates via in-situ FTIR or GC .

- Computational modeling : Use density functional theory (DFT) to simulate bond dissociation energies and transition states .

- Data interpretation : KIE > 1 indicates rate-limiting steps involving C-H bond cleavage; KIE ≈ 1 suggests non-bond-breaking mechanisms .

Q. Q4. How can contradictory data in literature on this compound’s stability under varying pH conditions be resolved?

- Critical evaluation : Compare experimental conditions (e.g., solvent, temperature, pH buffers) across studies to identify confounding variables .

- Reproducibility trials : Replicate key experiments with standardized protocols (e.g., IUPAC guidelines for pH adjustment) .

- Advanced analytics : Use time-resolved UV-Vis spectroscopy or LC-MS to track degradation products and quantify half-lives .

Q. Q5. What strategies are effective for incorporating this compound into mechanistic studies of aromatic alkyne reactivity?

- Isotopic labeling in tandem experiments : Combine 13C-labeled Ethynylbenzene with deuterium-labeled substrates to trace proton transfer pathways .

- In-situ monitoring : Employ stopped-flow NMR or Raman spectroscopy to capture intermediate species .

- Data synthesis : Correlate experimental findings with computational results (e.g., Mulliken charges, frontier orbital analysis) to validate mechanisms .

Methodological Best Practices

Q. Q6. How should researchers design experiments to ensure reproducibility of this compound synthesis and characterization?

- Protocol standardization : Document all parameters (e.g., reaction time, catalyst loading, solvent purity) in detail, adhering to guidelines from primary literature .

- Data transparency : Include raw spectral data (NMR, MS) in supplementary materials and disclose instrument calibration methods .

- Peer validation : Collaborate with independent labs to verify isotopic enrichment and synthetic yields .

Q. Q7. What criteria should guide the selection of reference materials when comparing this compound data across studies?

- Source reliability : Prioritize peer-reviewed journals and avoid non-academic databases (e.g., ) .

- Method alignment : Ensure referenced studies use comparable analytical techniques (e.g., same NMR solvent or MS ionization method) .

- Critical appraisal : Assess whether cited works address potential biases (e.g., incomplete purification) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.